molecular formula C10H7ClFNO B14894811 4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile

4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile

Cat. No.: B14894811
M. Wt: 211.62 g/mol
InChI Key: URMOSUWENLVQCT-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, an oxo group, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with a suitable nitrile source under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .

Scientific Research Applications

4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 4-Fluoro-3-chlorophenylboronic acid

Uniqueness

4-(4-Chloro-3-fluorophenyl)-4-oxobutanenitrile is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, along with the oxo and nitrile groups. This combination of functional groups imparts specific chemical properties and reactivity that distinguish it from other similar compounds .

Properties

Molecular Formula

C10H7ClFNO

Molecular Weight

211.62 g/mol

IUPAC Name

4-(4-chloro-3-fluorophenyl)-4-oxobutanenitrile

InChI

InChI=1S/C10H7ClFNO/c11-8-4-3-7(6-9(8)12)10(14)2-1-5-13/h3-4,6H,1-2H2

InChI Key

URMOSUWENLVQCT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CCC#N)F)Cl

Origin of Product

United States

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